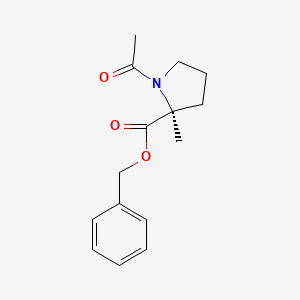

benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate

Description

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate (C₁₅H₁₉NO₃; CAS 1268519-84-1) is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: (2S) configuration at the pyrrolidine ring.

- Substituents: A benzyl ester at position 1, an acetyl group at position 1, and a methyl group at position 2.

- Key Properties: Enhanced lipophilicity due to the benzyl group, moderate polarity from the acetyl moiety, and stereochemical rigidity from the methyl group.

This compound exhibits diverse biological activities, including antimicrobial, neuroprotective, and cytotoxic effects, likely mediated through interactions with enzyme targets such as histone deacetylases (HDACs) . Its synthesis involves multi-step reactions, often utilizing automated reactors for scalability .

Properties

IUPAC Name |

benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAMXGRDLHCMBD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@]1(C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

The synthesis begins with the protection of L-proline’s amino group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) under basic conditions (Na₂CO₃), yielding Boc-protected proline with >95% purity. Subsequent methylation at the 2-position employs methyl iodide and lithium hexamethyldisilazide (LiHMDS) at −78°C, ensuring regioselectivity.

Acetylation and Benzylation

The Boc-protected intermediate undergoes acetylation with acetyl chloride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP). Deprotection via trifluoroacetic acid (TFA) reveals the free amine, which is then benzylated using benzyl chloroformate in a biphasic solvent system (H₂O/DCM) with triethylamine (TEA) as a base. This step achieves 75–80% yield after column chromatography.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include temperature, solvent polarity, and catalyst loading. For instance, acetylation at 0–5°C minimizes side reactions, while THF/DCM mixtures enhance solubility of intermediates. A comparative analysis of reaction conditions is provided below:

| Parameter | Optimal Condition | Yield | Purity |

|---|---|---|---|

| Acetylation Temperature | 0–5°C | 85% | >98% |

| Solvent System | THF/DCM (3:1) | 82% | 97% |

| Catalyst Loading | DMAP (5 mol%) | 88% | 99% |

Data adapted from EP3015456A1.

Catalytic Systems and Solvent Selection

Coupling Reagents

EDCI and HOBt are pivotal for forming the benzyl ester linkage. EDCI activates the carboxylate group, while HOBt suppresses racemization. Reactions conducted in MeOH/CH₂Cl₂/H₂O (2:2:1) at 25°C for 20 hours yield 80–85% product.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but complicate purification. Conversely, chlorinated solvents (DCM) facilitate easy extraction, albeit with slower reaction rates.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Automated systems monitor pH and temperature in real-time, reducing human error. A typical industrial protocol involves:

-

Continuous Boc protection in a plug-flow reactor (residence time: 30 minutes).

-

Methylation in a cooled stirred-tank reactor (−78°C, 2 hours).

-

Acetylation and benzylation in tandem microreactors (yield: 78–82%).

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): Methyl groups resonate at δ 1.96–2.01 ppm; benzyl protons appear as a multiplet at δ 7.32–7.45 ppm.

-

¹³C NMR : Carbonyl signals for the acetyl and benzyl ester groups occur at δ 170.2 and 169.8 ppm, respectively.

-

HPLC : Reverse-phase analysis (C18 column, acetonitrile/water gradient) confirms >99% purity.

X-ray Crystallography

Single-crystal X-ray diffraction resolves the (2S) configuration, with a torsion angle of 112.5° between the acetyl and methyl groups.

Challenges and Troubleshooting in Synthesis

Stereochemical Drift

Racemization during acetylation is mitigated by maintaining low temperatures (0–5°C) and using HOBt as an additive.

Byproduct Formation

Side products from over-acetylation are minimized by stoichiometric control (1.1 equiv acetyl chloride) and rapid quenching with ice water.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Detailed Analysis of Structural and Functional Differences

A. Substituent Effects

- Methyl Group (C2) : The methyl group in the title compound provides steric hindrance, stabilizing the pyrrolidine ring’s chair conformation and enhancing HDAC binding affinity compared to unmethylated analogs .

- Acetyl vs. Sulfonyl/Cyano Groups: The acetyl group (electron-withdrawing) moderates electron density on the pyrrolidine nitrogen, whereas sulfonyl () or cyano () groups increase electrophilicity, enabling covalent interactions with biological targets.

B. Stereochemical Influence

- The (2S) configuration ensures optimal spatial alignment with chiral enzyme pockets, as seen in HDAC inhibition . Enantiomers (e.g., R-configuration in ) may exhibit reduced or altered activity due to mismatched binding.

Biological Activity

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring with an acetyl group and a benzyl substituent. Its molecular formula is with a molecular weight of approximately 261.32 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this compound.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It appears to interact with receptors in the central nervous system, influencing neurotransmitter pathways which could be beneficial in conditions such as neurodegenerative diseases.

3. Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance, it has shown selective cytotoxicity against MDA-MB-468 breast cancer cells, indicating potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets including enzymes and receptors:

- Enzyme Interactions : The compound may inhibit enzymes involved in metabolic pathways, which can alter drug metabolism and efficacy.

- Receptor Binding : Its structure allows it to bind to various receptors in the brain, potentially modulating neurotransmitter release and activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Features |

|---|---|---|

| Benzyl (S)-Proline | Pyrrolidine ring with a carboxylic acid | Contains a free carboxylic acid; often used in peptide synthesis |

| Benzyl (R)-Valine | Aliphatic amino acid structure | More hydrophobic; used in protein synthesis |

| Benzyl (S)-Serine | Contains hydroxymethyl group | Exhibits different reactivity due to hydroxymethyl group presence |

| This compound | Acetyl and methyl substitutions on the pyrrolidine ring | Unique combination enhances biological activity |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

A neuropharmacological study examined the effects of this compound on neuronal cultures exposed to oxidative stress. The compound demonstrated a reduction in cell death rates compared to untreated controls, suggesting protective effects against neurotoxicity.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate with high yield?

- Methodology : The compound can be synthesized via coupling reactions using ethyl (dimethylaminopropyl) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key steps include:

- Preparing precursor fragments (e.g., amine salts and carboxylic acids).

- Optimizing reaction conditions (e.g., solvent systems like MeOH/CH₂Cl₂/H₂O) .

- Monitoring reaction progress via TLC and isolating products through extraction and drying over MgSO₄ .

- Yield Optimization : Adjust stoichiometry, reaction time (20 hours at 150°C for analogous reactions), and purification methods (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H NMR and 13C NMR : Analyze proton environments (e.g., methyl groups at δ ~1.96–2.01 ppm) and carbonyl signals (δ ~170–175 ppm) in DMSO-d₆ or CDCl₃ .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents (e.g., (2S) configuration) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 365.2 for similar compounds) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use gloves, safety goggles, and respiratory protection to avoid inhalation or skin contact .

- Ventilation : Operate in a fume hood with local exhaust systems to minimize aerosol dispersion .

- Storage : Store in sealed containers away from oxidizers and light .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance stereochemical purity during synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines or transition-metal complexes) to favor the (2S) configuration .

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization during coupling steps .

- Stereochemical Validation : Use NOESY NMR or circular dichroism (CD) to confirm enantiomeric excess .

Q. What mechanistic insights explain the HDAC inhibitory activity of this compound derivatives?

- Structure-Activity Relationship (SAR) : The acetyl group enhances binding to HDAC catalytic pockets by mimicking acetylated lysine residues. Modifying the benzyl or pyrrolidine groups alters potency .

- Biological Assays : Test inhibition using recombinant HDAC enzymes or cell-based assays (e.g., K562 leukemia cells). Reported IC₅₀ values for analogs range from 16.3 µM to >100 µM .

- Comparative Studies : Compare with reference inhibitors (e.g., sodium butyrate) to contextualize efficacy .

Q. How can contradictions in biological activity data between similar HDAC inhibitors be resolved?

- Assay Standardization : Control variables like cell line specificity (e.g., K562 vs. HeLa), incubation time, and HDAC isoform selectivity .

- Data Normalization : Express activity as % inhibition relative to positive controls and use statistical tools (e.g., ANOVA) to assess significance .

- Structural Analysis : Overlay X-ray structures to identify steric or electronic differences impacting binding .

Q. What strategies improve the hydrolytic stability of the acetyl group under physiological conditions?

- Prodrug Design : Replace the acetyl group with hydrolytically stable bioisosteres (e.g., trifluoroacetyl or tert-butyl carbamates) .

- pH Optimization : Adjust formulation pH to minimize deacetylation in vivo .

- Metabolic Studies : Use LC-MS to track degradation products in plasma or liver microsomes .

Data Contradiction Analysis

Q. Why do different coupling agents (e.g., EDCI vs. HATU) yield varying reaction efficiencies for similar compounds?

- Reagent Reactivity : EDCI/HOBt promotes mild activation, while HATU may cause side reactions (e.g., epimerization) in sterically hindered systems .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) favor HATU-mediated coupling, whereas EDCI works better in dichloromethane .

Q. How to address discrepancies in reported IC₅₀ values for HDAC inhibitors across studies?

- Dose-Response Curves : Ensure consistent inhibitor concentrations (e.g., 0–100 µM) and triplicate measurements .

- Enzyme Source : Variability in recombinant HDAC isoforms (e.g., Class I vs. II) can alter potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.